7-Chloro-2-propyl-1H-indene chemical properties
7-Chloro-2-propyl-1H-indene chemical properties
An In-Depth Technical Guide to the Chemical Properties of 7-Chloro-2-propyl-1H-indene
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Chloro-2-propyl-1H-indene is a substituted indene derivative with potential applications in organic synthesis, medicinal chemistry, and materials science. The indene framework is a versatile scaffold found in various biologically active compounds and is a crucial ligand in metallocene catalysts. The presence of a chloro-substituent on the aromatic ring and a propyl group on the five-membered ring suggests a unique combination of electronic and steric properties.
Direct experimental data for 7-Chloro-2-propyl-1H-indene is notably scarce in publicly accessible literature. Therefore, this technical guide has been meticulously compiled to provide a comprehensive and predictive profile of its chemical properties. By leveraging established principles of physical organic chemistry and drawing comparisons with well-characterized analogous structures, this document offers researchers a robust theoretical foundation to guide future experimental work. Every effort has been made to ground predictions in authoritative data from related compounds, ensuring a scientifically rigorous and practical resource.
Molecular Structure and Nomenclature
The fundamental identity of a chemical compound is rooted in its structure. The nomenclature and structural details provide the unambiguous language by which it is known and visualized.
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IUPAC Name: 7-Chloro-2-propyl-1H-indene
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CAS Number: 1003709-23-6[1]
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Molecular Formula: C₁₂H₁₃Cl
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Molecular Weight: 192.68 g/mol
Caption: Structure of 7-Chloro-2-propyl-1H-indene.
Predicted Physicochemical Properties
The physical properties of a molecule dictate its behavior in various environments and are critical for designing experimental conditions, including reaction setups, purification methods, and formulation strategies. The following properties are predicted based on the behavior of indene and its alkylated or chlorinated derivatives.
| Property | Predicted Value | Rationale and Supporting Data |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Unsubstituted indene is a colorless liquid. Halogenation and alkylation can increase the melting point, but it is expected to remain a liquid or a solid with a low melting point at room temperature. |
| Boiling Point | ~230-250 °C at 760 mmHg | The boiling point of indene is 181-182 °C. The addition of a propyl group and a chlorine atom will significantly increase the molecular weight and intermolecular forces (van der Waals and dipole-dipole), thereby raising the boiling point. |
| Melting Point | < 25 °C | Indene has a melting point of -5 to -3 °C. While substitution typically increases the melting point, the asymmetry of this molecule may disrupt crystal lattice packing, keeping the melting point low. |
| Solubility | Soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone, toluene, chloroform); Insoluble in water. | The hydrocarbon structure makes it highly lipophilic. Its low polarity suggests miscibility with nonpolar and polar aprotic solvents. Like most hydrocarbons, it is expected to have very low water solubility.[2] |
| Density | ~1.05-1.10 g/cm³ at 25 °C | The density of indene is 0.996 g/cm³ at 25 °C. The presence of a heavier chlorine atom is expected to increase the density to slightly above that of water. |
Proposed Synthesis Routes
While a specific, validated synthesis for 7-Chloro-2-propyl-1H-indene is not documented in peer-reviewed journals, established methodologies for constructing substituted indenes allow for the proposal of several plausible synthetic pathways. The key challenge lies in the regioselective introduction of the substituents.
Route 1: Intramolecular Friedel-Crafts Acylation Approach
This is a classic and robust method for forming the indanone core, which can then be converted to the target indene.[3] The synthesis begins with a commercially available, appropriately substituted benzene derivative.
Caption: Proposed synthesis via Friedel-Crafts acylation pathway.
Experimental Protocol (Conceptual):
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Preparation of 3-(3-Chlorophenyl)hexanoyl chloride: Start with 3-chlorophenylacetic acid. React it with thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent like dichloromethane (DCM) to form the corresponding acid chloride.
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Friedel-Crafts Acylation: In a flask cooled to 0 °C, add aluminum chloride (AlCl₃) to a solution of the acid chloride in DCM. Bubble propene gas through the mixture. The acylation is expected to occur para to the chloro group, but regioselectivity could be a challenge.
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Intramolecular Cyclization (Nazarov Cyclization): The resulting ketone is treated with a strong acid, such as polyphosphoric acid (PPA) or concentrated sulfuric acid, and heated. This promotes an intramolecular electrophilic aromatic substitution to form the five-membered ring of the indanone.[3]
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Reduction of the Indanone: The ketone group of 7-chloro-2-propyl-1-indanone is selectively reduced to a hydroxyl group using a mild reducing agent like sodium borohydride (NaBH₄) in methanol or ethanol.
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Dehydration to the Indene: The resulting alcohol is dehydrated by heating with a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH), in a solvent like toluene with a Dean-Stark trap to remove water and drive the reaction to completion, yielding the final product.
Route 2: Palladium-Catalyzed Annulation
Modern organometallic chemistry offers elegant solutions for ring formation. A palladium-catalyzed reaction could construct the indene skeleton in a convergent manner.[4]
Caption: Proposed synthesis via Pd-catalyzed cross-coupling.
This approach would involve the reaction of a pre-formed organometallic reagent derived from a dihalogenated benzene with an appropriate alkyne. For instance, reacting the organozinc derivative of 1-bromo-2-chlorobenzene with pent-1-yne in the presence of a palladium catalyst could potentially form the desired indene structure, although regioselectivity and side reactions would need careful optimization.
Predicted Spectral Data
Spectroscopic analysis is essential for structural elucidation and confirmation. The following data are predicted based on the known spectral characteristics of indene and its derivatives.[5][6]
| Spectroscopy | Predicted Characteristics |
| ¹H NMR | Aromatic Protons (3H): ~7.0-7.4 ppm, complex multiplets. The chloro-substituent will influence the shifts. Vinylic Proton (1H, at C3): ~6.5-6.8 ppm, likely a triplet or doublet of doublets due to coupling with the C1 methylene protons. Allylic Protons (2H, at C1): ~3.3-3.5 ppm, singlet or closely spaced doublet. Propyl Group Protons (7H): Methylene adjacent to C2 (~2.2-2.4 ppm, triplet), internal methylene (~1.5-1.7 ppm, sextet), terminal methyl (~0.9-1.0 ppm, triplet). |
| ¹³C NMR | Aromatic Carbons: ~120-145 ppm. The carbon bearing the chlorine (C7) will be in this region, as will the quaternary bridgehead carbons. Vinylic Carbons: C2 (~140-150 ppm, substituted), C3 (~125-135 ppm). Allylic Carbon (C1): ~35-45 ppm. Propyl Group Carbons: ~30-35 ppm (α-CH₂), ~20-25 ppm (β-CH₂), ~10-15 ppm (CH₃). |
| Infrared (IR) | ~3100-3000 cm⁻¹: Aromatic and vinylic C-H stretch. ~2960-2850 cm⁻¹: Aliphatic C-H stretch (propyl group). ~1600, ~1460 cm⁻¹: Aromatic C=C ring stretching. ~1000-1100 cm⁻¹: C-Cl stretch. ~750-850 cm⁻¹: C-H out-of-plane bending for the substituted benzene ring. |
| Mass Spec. (MS) | Molecular Ion (M⁺): A characteristic pair of peaks at m/z 192 and 194 in an approximate 3:1 intensity ratio, which is the isotopic signature of a monochlorinated compound.[7][8] Key Fragments: A peak at m/z 149 (loss of propyl group, C₃H₇), and a peak at m/z 157 (loss of chlorine radical, Cl•). Further fragmentation of the indene core would also be observed. |
Predicted Reactivity and Stability
The reactivity of 7-Chloro-2-propyl-1H-indene is governed by the interplay between the indene core and its substituents.
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The Double Bond (C1-C2): This is the most reactive site for electrophilic addition. Reactions with halogens (e.g., Br₂) or hydrohalic acids (e.g., HBr) would proceed readily. It is also susceptible to catalytic hydrogenation to form the corresponding indane derivative.
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Allylic Protons (at C1): The protons on C1 are allylic and acidic, making them susceptible to deprotonation by a strong base to form an indenyl anion. This anion is aromatic and highly stabilized.
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Aromatic Ring: The chlorine atom is an ortho-, para-directing deactivator for electrophilic aromatic substitution. However, the existing substitution pattern makes further substitution on the aromatic ring sterically hindered and electronically disfavored.
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Stability and Storage: Indene and its derivatives are known to be sensitive to air, light, and acid, which can catalyze polymerization. It is predicted that 7-Chloro-2-propyl-1H-indene will have similar stability issues. For long-term storage, it should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen), refrigerated, and protected from light.
Potential Applications in Research and Development
Substituted indenes are valuable intermediates in several fields of chemical science.
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Medicinal Chemistry: The indene scaffold is a "privileged structure" in drug discovery. For example, the non-steroidal anti-inflammatory drug Indomethacin contains a related indole structure, and other indene derivatives have shown promise as inhibitors of various enzymes.[9] 7-Chloro-2-propyl-1H-indene could serve as a precursor for novel therapeutic agents.
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Polymer Science: Indene can be polymerized to form polyindenes, which have applications in resins and plastics. As a monomer, this substituted indene could be used to synthesize specialty polymers with tailored thermal and mechanical properties.
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Organometallic Chemistry and Catalysis: Indenyl ligands are critical in the field of metallocene catalysis, used for olefin polymerization (e.g., production of polypropylene). This compound could be deprotonated to form the corresponding indenyl anion, which can then be coordinated to transition metals like zirconium or titanium to create novel catalysts.
Predicted Safety and Handling Profile
No specific toxicological data is available for this compound. Therefore, a conservative approach to safety and handling is mandatory, based on the profiles of related chemicals like chlorinated hydrocarbons and indene.
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GHS Hazard Classification (Predicted):
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Flammable Liquid: Indene is a flammable liquid.
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Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.
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Skin Corrosion/Irritation: Causes skin irritation.
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Eye Damage/Irritation: Causes serious eye irritation.
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Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
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Recommended Handling Procedures:
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Work in a well-ventilated fume hood.
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Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
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Keep away from heat, sparks, and open flames.
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Avoid breathing vapors or mist.
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Avoid contact with skin, eyes, and clothing.
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Wash hands thoroughly after handling.
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Conclusion
7-Chloro-2-propyl-1H-indene presents as a molecule of significant interest for synthetic and materials chemistry. While direct experimental characterization is lacking in current literature, this guide provides a robust, predictive framework for its physicochemical properties, synthesis, spectral characteristics, and reactivity. The insights herein are derived from the foundational principles of chemistry and data from closely related compounds. It is imperative that any future work on this molecule begins with small-scale experimental validation of these predicted properties. This document serves as a starting point to facilitate and accelerate such research endeavors.
References
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